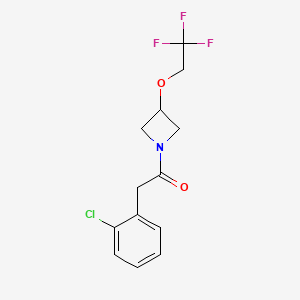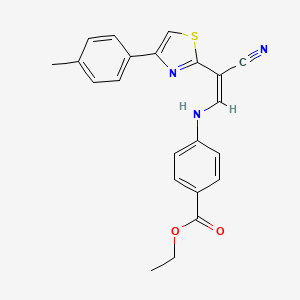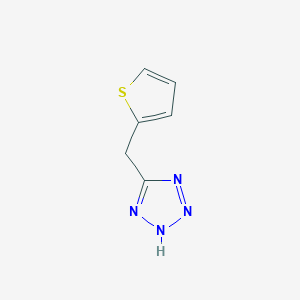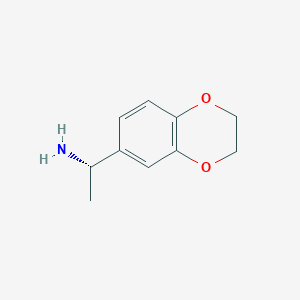![molecular formula C15H23NO3 B2693238 N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide CAS No. 2411217-66-6](/img/structure/B2693238.png)
N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide, commonly known as CPMM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CPMM is a synthetic compound that belongs to the class of spirolactam compounds. It has been found to possess various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and pharmaceuticals.
Wirkmechanismus
The mechanism of action of CPMM is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CPMM has also been found to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase, which are involved in the replication and transcription of DNA.
Biochemical and Physiological Effects:
CPMM has been found to possess various biochemical and physiological effects. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CPMM has also been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. CPMM has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPMM has several advantages and limitations for lab experiments. One of the significant advantages of CPMM is its potential use in the development of new drugs for the treatment of various diseases. Additionally, CPMM has been found to possess various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and pharmaceuticals. However, one of the limitations of CPMM is its relatively complex synthesis method, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on CPMM. One of the significant future directions is to further investigate the mechanism of action of CPMM to gain a better understanding of its potential use in the development of new drugs. Additionally, further research is needed to determine the optimal dosage and administration of CPMM in various disease models. Finally, future research should also focus on the development of new synthesis methods for CPMM to make it more accessible for further research.
Synthesemethoden
CPMM can be synthesized using various methods, including the reaction of cyclopropylmethylamine with 3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane followed by the reaction with prop-2-enoyl chloride. The compound can also be synthesized by reacting cyclopropylmethylamine with 3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane followed by the reaction with prop-2-enal.
Wissenschaftliche Forschungsanwendungen
CPMM has been found to possess various scientific research applications. One of the significant applications of CPMM is in the field of medicinal chemistry, where it has been used as a potential drug candidate for the treatment of various diseases. CPMM has been found to exhibit antitumor activity, making it a promising candidate for further research in the field of oncology. Additionally, CPMM has also been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-14(17)16(9-12-5-6-12)10-13-11-18-15(19-13)7-3-4-8-15/h2,12-13H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVHHOKNAYZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CC1)CC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)

![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)

![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)


![(1S,5R)-Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]](/img/structure/B2693176.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)